molecular formula C18H26N2O3S B5805983 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine

1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine

Cat. No. B5805983
M. Wt: 350.5 g/mol
InChI Key: PASJIOZLQLADMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine, also known as TCS 401, is a synthetic compound that has been studied for its potential use in the field of neuroscience. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and temperature.

Mechanism of Action

1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 acts as a selective antagonist of TRPV1 channels, which are involved in the perception of pain and temperature. By blocking the activity of these channels, 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 can reduce pain perception and alter temperature regulation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 can reduce pain perception in animal models of inflammatory and neuropathic pain. Additionally, 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 has been shown to alter temperature regulation in animal models, suggesting a potential role in the treatment of fever.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 in lab experiments is its selectivity for TRPV1 channels, which allows for targeted investigation of the role of these channels in pain perception and temperature regulation. However, a limitation of using 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 is its potential off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401. One area of interest is the development of more selective TRPV1 channel antagonists, which could provide greater specificity in investigating the role of these channels in pain and temperature regulation. Additionally, further investigation is needed to fully understand the potential off-target effects of 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 and other TRPV1 channel antagonists. Finally, there is potential for the development of 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 and related compounds as therapeutic agents for the treatment of pain and fever.

Synthesis Methods

The synthesis of 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 involves several steps, including the reaction of 4-tert-butylphenylsulfonyl chloride with piperazine, followed by the reaction of the resulting product with cyclopropylcarbonyl chloride. The final product is obtained through purification and isolation.

Scientific Research Applications

1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 has been extensively studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been used to investigate the role of TRPV1 channels in pain perception and temperature regulation. 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 has also been used to study the effects of TRPV1 channel activation on neuronal activity and synaptic transmission.

properties

IUPAC Name

[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-18(2,3)15-6-8-16(9-7-15)24(22,23)20-12-10-19(11-13-20)17(21)14-4-5-14/h6-9,14H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASJIOZLQLADMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.